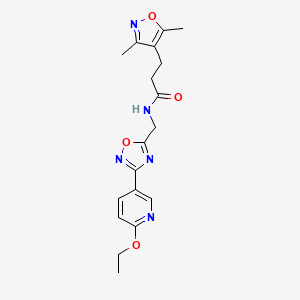

3-(3,5-dimethylisoxazol-4-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Description

BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4/c1-4-25-16-8-5-13(9-20-16)18-21-17(27-23-18)10-19-15(24)7-6-14-11(2)22-26-12(14)3/h5,8-9H,4,6-7,10H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXIHZJMNWDCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other disease areas. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has shown promising results in targeting the PI3K-AKT and Ras-Raf-MEK-ERK pathways, which are critical in cancer cell growth and survival .

Inhibition of BRD4

Recent studies have highlighted the compound's role as a Bromodomain and Extra-Terminal (BET) protein inhibitor. BET proteins, including BRD4, are involved in regulating gene expression by recognizing acetylated lysines on histones. The compound demonstrated significant inhibitory effects on BRD4, leading to decreased proliferation of colorectal cancer cells with an IC50 value of 162 nM .

Efficacy in Preclinical Models

The efficacy of 3-(3,5-dimethylisoxazol-4-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide has been evaluated in various preclinical models:

| Study | Cell Line | IC50 Value (nM) | Effect |

|---|---|---|---|

| Study 1 | HCT116 | 162 | Inhibition of cell proliferation |

| Study 2 | U266 | 2100 | Induction of apoptosis |

| Study 3 | CT-26 | Not specified | Tumor suppression rate: 56.1% |

These results indicate that the compound not only inhibits cancer cell growth but also induces apoptosis through modulation of intrinsic pathways .

Case Studies

- Colorectal Cancer Model : In a study involving HCT116 cells, treatment with the compound resulted in significant down-regulation of c-MYC protein levels and up-regulation of HEXIM1 expression. This suggests that the compound can effectively modulate key proteins involved in tumorigenesis .

- Tumor Mouse Model : In vivo studies using CT-26 tumor models demonstrated a tumor suppression rate of approximately 56.1% after administration of the compound. This highlights its potential as a therapeutic agent against solid tumors .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy in anticancer treatments. The following findings illustrate its potential:

- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets thymidylate synthase (TS), which is crucial for DNA synthesis in cancerous cells. Inhibitors of TS have demonstrated IC₅₀ values ranging from 0.47 to 1.4 µM against various cancer cell lines .

- Case Study - Anticancer Activity : A study focusing on similar oxadiazole derivatives demonstrated significant growth inhibition against multiple cancer lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% . This suggests that compounds with similar structures may share anticancer properties.

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent:

- Broad-Spectrum Activity : Research indicates that derivatives of oxadiazole compounds exhibit notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing moderate efficacy against Gram-negative strains .

- Case Study - Antimicrobial Efficacy : A recent synthesis of oxadiazole derivatives revealed that several compounds displayed strong antimicrobial activity against Candida albicans and other pathogenic strains. The study utilized disc diffusion methods to assess efficacy, confirming that these compounds could serve as effective treatments for infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of the compound:

| Structural Feature | Effect on Activity |

|---|---|

| Dimethylisoxazole Group | Enhances lipophilicity and cellular uptake |

| Oxadiazole Ring | Contributes to antimicrobial and anticancer properties |

| Ethoxy Substituent | Modifies solubility and bioavailability |

This table summarizes how specific structural components influence the biological activity of the compound.

Q & A

Q. What are the common synthetic strategies for synthesizing this compound, and what critical parameters govern yield and purity?

The synthesis typically involves multi-step reactions, focusing on constructing the 1,2,4-oxadiazole and isoxazole rings. Key steps include:

- Oxadiazole formation : Cyclization of amidoxime intermediates with activated carbonyl groups under reflux conditions. For example, using DMF as a solvent and sodium hydroxide to control pH, ensuring minimal hydrolysis of sensitive groups .

- Coupling reactions : Amide bond formation between the isoxazole and oxadiazole moieties. Methanol with catalytic H₂SO₄ under steam-bath reflux is common, requiring precise monitoring of reaction time (e.g., 4 hours) to avoid byproducts .

- Purification : Recrystallization from ethanol or column chromatography to isolate the final product, with solvent choice critical for crystal formation .

Q. Table 1: Example Reaction Conditions

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Spectroscopic techniques :

- NMR : ¹H/¹³C NMR to verify proton environments and carbon frameworks. For example, the ethoxy group (6-ethoxypyridin-3-yl) shows distinct peaks at δ 1.3–1.5 ppm (CH₃) and δ 4.2–4.4 ppm (OCH₂) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂N₄O₄).

- X-ray crystallography : Using SHELXL for single-crystal refinement resolves stereochemical ambiguities and validates bond lengths/angles .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during 1,2,4-oxadiazole ring formation?

- Optimized conditions :

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation .

- Catalyst selection : Use mild bases (e.g., NaHCO₃) instead of strong bases to reduce hydrolysis .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and improve cyclization efficiency .

- Stepwise monitoring : Employ TLC or HPLC to track reaction progress and quench before side reactions dominate .

Q. What methodologies resolve discrepancies between predicted and observed biological activities?

- In silico docking : Compare binding affinities of the compound with target proteins (e.g., kinases) using tools like AutoDock. This identifies mismatches between computational models and experimental bioassays .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying substituents on the pyridine ring) to isolate structural features driving activity. For example, replacing the ethoxy group with methoxy may alter hydrophobicity and binding .

Q. Table 2: Example SAR Modifications

| Modification Site | Biological Impact | Reference |

|---|---|---|

| 6-ethoxy → 6-methoxy | Increased hydrophobicity, altered IC₅₀ | |

| Oxadiazole → thiadiazole | Enhanced metabolic stability |

Q. What challenges arise in purifying this compound, and how are they addressed?

- Low solubility : The compound’s hydrophobic isoxazole and oxadiazole groups reduce aqueous solubility. Use mixed solvents (e.g., ethanol-water) for recrystallization .

- Co-eluting impurities : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate 70:30 to 50:50) to separate closely related byproducts .

Q. How can structural ambiguities in crystalline forms be resolved?

Q. What analytical techniques validate stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-MS to identify labile groups (e.g., oxadiazole ring hydrolysis) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in literature?

- Standardized protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry or UV-Vis spectroscopy. Discrepancies often arise from variations in solvent purity or temperature .

- Comparative studies : Cross-reference with structurally similar compounds (e.g., 3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives) to establish trends .

Q. Why do computational ADMET predictions conflict with in vivo pharmacokinetic data?

- Model limitations : Many algorithms underestimate the impact of heterocyclic rings on metabolic clearance. Validate predictions with microsomal stability assays (e.g., human liver microsomes) .

- Protein binding effects : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability .

Q. How to address inconsistent bioactivity across cell lines?

- Dose-response profiling : Test multiple concentrations (1 nM–100 µM) to account for cell-specific sensitivity. For example, IC₅₀ values may vary in HeLa vs. MCF-7 due to differential expression of target proteins .

- Pathway analysis : Use RNA-seq or proteomics to identify compensatory mechanisms (e.g., upregulation of efflux pumps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.